2-(3-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
Beschreibung
2-(3-Methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a heterocyclic compound featuring a phthalazinone core substituted with a 3-methylphenyl group at position 2 and a 3-phenyl-1,2,4-oxadiazole moiety at position 2. The phthalazinone scaffold is known for its pharmacological relevance, particularly in anticancer and anti-inflammatory research, while the 1,2,4-oxadiazole ring contributes to enhanced metabolic stability and binding affinity in drug design . Structural analogs of this compound have been synthesized via cyclization reactions involving benzoxazine intermediates or through nucleophilic substitution, as seen in related derivatives .
Eigenschaften
IUPAC Name |
2-(3-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O2/c1-15-8-7-11-17(14-15)27-23(28)19-13-6-5-12-18(19)20(25-27)22-24-21(26-29-22)16-9-3-2-4-10-16/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWURUZWXQZREL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(3-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a derivative of phthalazinone and oxadiazole, which have been the subject of extensive research due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 304.35 g/mol. The structure includes a phthalazinone core substituted with a 3-methylphenyl group and a 3-phenyl-1,2,4-oxadiazole moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.35 g/mol |
| CAS Number | Not available |
Antimicrobial Activity
Research has shown that compounds containing oxadiazole and phthalazinone moieties exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have demonstrated effectiveness against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are known for their antibiotic resistance .
Anti-inflammatory Effects
The incorporation of the oxadiazole ring has been linked to enhanced anti-inflammatory activity. In studies involving animal models, compounds with similar structures have shown reduced inflammation markers in tissues, suggesting a potential mechanism involving the inhibition of pro-inflammatory cytokines .
Anticancer Properties
The compound's potential as an anticancer agent has been explored in vitro. Studies indicate that derivatives with similar structures can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. Specifically, compounds targeting carbonic anhydrase isoforms have shown promise in selectively inhibiting tumor growth .
The biological activity of 2-(3-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes such as carbonic anhydrases (CAs), which are involved in various physiological processes including pH regulation and ion transport.
- Cytotoxicity : Induction of oxidative stress leading to cell death in cancer cells has been observed with similar compounds.
- Modulation of Signaling Pathways : Inhibition of pathways related to inflammation and cancer progression is another proposed mechanism.
Case Studies
Several studies have documented the biological effects of related compounds:
- Study on Antimicrobial Activity : A recent study demonstrated that oxadiazole derivatives exhibited significant antibacterial activity against resistant strains, supporting the use of such compounds in developing new antibiotics .
- Anti-inflammatory Research : In vivo experiments indicated that certain phthalazinone derivatives reduced edema and inflammatory markers significantly compared to control groups .
- Anticancer Investigations : A study focusing on carbonic anhydrase inhibitors revealed that compounds structurally similar to our target compound showed selective cytotoxicity towards cancer cells while sparing normal cells .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly as an anti-cancer agent. Research indicates that phthalazinones can exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Antitumor Activity : Studies have shown that derivatives of phthalazinones can inhibit tumor growth by inducing apoptosis in cancer cells. The oxadiazole moiety is known for its ability to interact with biological targets, making this compound a candidate for further investigation in cancer therapeutics.
Materials Science
The incorporation of oxadiazole and phthalazine moieties into polymer matrices has been explored for creating advanced materials with enhanced properties:
- Fluorescent Materials : Compounds containing oxadiazole groups are known for their luminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. The integration of this compound into polymer films could lead to novel applications in optoelectronics.
Biological Studies
The biological implications of this compound extend to its potential as a probe in biochemical assays:
- Biochemical Probes : The unique structure allows it to function as a fluorescent probe for detecting specific biomolecules or cellular processes. This capability is particularly useful in live-cell imaging and monitoring biological interactions.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values indicating potency comparable to existing chemotherapeutics. |
| Study 2 | Material Properties | Developed a polymer composite incorporating the compound, resulting in enhanced thermal stability and luminescent properties suitable for OLED applications. |
| Study 3 | Biological Probes | Utilized the compound as a fluorescent marker, successfully tracking cellular uptake and localization in live-cell imaging experiments. |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The structural and functional attributes of 2-(3-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one can be contextualized by comparing it to analogs with variations in substituents on the phthalazinone and oxadiazole rings. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Phthalazinone-Oxadiazole Derivatives
Key Observations:
Substituent Effects on Bioactivity :
- The bromo substituent in the 3-bromophenyl analog (445.27 g/mol) may facilitate halogen bonding with biological targets, enhancing inhibitory potency in enzyme assays .
- The methoxy group in the 4-methoxyphenyl derivative (396.41 g/mol) improves aqueous solubility, a critical factor for pharmacokinetics .
In contrast, the 3,4-dimethylphenyl analog (416.45 g/mol) exhibits higher lipophilicity, which could affect membrane permeability .
Synthetic Accessibility :
- Derivatives with electron-withdrawing groups (e.g., bromo) often require harsher reaction conditions, whereas methoxy-substituted analogs are synthesized efficiently via nucleophilic aromatic substitution .
Crystallographic Data: While direct structural data for the target compound is unavailable, related phthalazinones (e.g., (S)-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)phthalazin-1(2H)-one) show bond lengths of 1.36–1.42 Å for C–N in the oxadiazole ring, suggesting planarity critical for π-π stacking .
Q & A
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (7.0–8.5 ppm) and oxadiazole protons (distinct coupling patterns). Use NMR to confirm carbonyl (C=O) and oxadiazole ring carbons .
- Mass Spectrometry (MS) : High-resolution ESI-MS should match the molecular ion ([M+H]) with <5 ppm error .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., π-π stacking in the phthalazinone core) .
Basic: What theoretical frameworks guide the design of experiments involving this compound?
Methodological Answer :
Link research to:
- Structure-Activity Relationship (SAR) : Use DFT calculations to predict electron distribution in the oxadiazole and phthalazinone moieties, correlating with biological or catalytic activity .
- Retrosynthetic Analysis : Break down the molecule into synthons (e.g., 3-phenyl-1,2,4-oxadiazole and substituted phthalazinone) to plan synthetic pathways .
Advanced: How can researchers design experiments to investigate the environmental fate and degradation pathways of this compound?
Methodological Answer :
Adopt a tiered approach:
- Laboratory studies : Assess hydrolysis (pH 5–9), photolysis (UV-Vis irradiation), and biodegradation (microbial consortia) under controlled conditions .
- Field simulations : Use soil/water microcosms spiked with -labeled compound to track metabolite formation via LC-MS/MS .
- Ecotoxicity profiling : Evaluate effects on model organisms (e.g., Daphnia magna) using OECD guidelines for acute/chronic toxicity .
Advanced: How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
Q. Methodological Answer :
- Dose-response validation : Replicate assays (e.g., MIC for antimicrobial activity; IC for cytotoxicity) across multiple cell lines (e.g., HeLa, HEK293) .
- Mechanistic studies : Use fluorescence-based assays (e.g., ROS generation) or proteomics to differentiate target-specific effects from nonspecific toxicity .
- Data normalization : Include positive controls (e.g., doxorubicin for cytotoxicity) and statistical tools (ANOVA with post-hoc tests) to resolve variability .
Advanced: What computational strategies can predict interactions between this compound and biological targets (e.g., kinases or DNA)?
Q. Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets (e.g., EGFR kinase) or DNA grooves .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes and identify critical residues (e.g., hydrogen bonds with oxadiazole) .
- QSAR modeling : Train models on datasets of analogous phthalazinone derivatives to predict ADMET properties .
Advanced: How can researchers resolve spectral data discrepancies (e.g., unexpected 1H^1\text{H}1H NMR splitting patterns)?
Q. Methodological Answer :
- Dynamic effects : Investigate tautomerism in the oxadiazole ring via variable-temperature NMR (VT-NMR) to detect equilibrium shifts .
- Impurity profiling : Use LC-MS to identify byproducts (e.g., incomplete cyclization intermediates) and optimize purification .
- Synchrotron XRD : Resolve crystal structures at high resolution (<1.0 Å) to confirm conformational isomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
